molecular formula C25H22ClN3O3S B2982985 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide CAS No. 403729-18-0

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2982985
CAS No.: 403729-18-0
M. Wt: 479.98
InChI Key: WHMJVLZYPOKBBS-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine-2,4-dione moiety. The molecule features a 4-chlorobenzylsulfanyl substituent at position 2 of the quinazolinone core and an N-(2-methoxyethyl)benzamide group at position 4 (Figure 1). These structural elements confer distinct physicochemical and pharmacological properties:

  • Quinazolinone core: Imparts rigidity and hydrogen-bonding capacity, often critical for target binding .
  • N-(2-methoxyethyl)benzamide: Balances hydrophobicity with moderate solubility due to the methoxyethyl side chain .

This compound has been explored for its kinase inhibitory activity, particularly in cancer therapeutics, though detailed biological data remain proprietary .

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S/c1-32-15-14-27-23(30)18-8-12-20(13-9-18)29-24(31)21-4-2-3-5-22(21)28-25(29)33-16-17-6-10-19(26)11-7-17/h2-13H,14-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMJVLZYPOKBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Chlorophenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the quinazolinone core is alkylated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling with Benzamide: The final step involves coupling the intermediate with N-(2-methoxyethyl)benzamide using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a tool for studying signal transduction pathways.

    Pharmaceutical Development: Exploration as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.

    Disrupting Cellular Processes: Affecting processes like DNA replication, transcription, or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinazolinone Family

Key analogs and their structural modifications are summarized in Table 1 .

Compound Name / ID Substituents (R1, R2, R3) Key Differences from Target Compound
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide R1: 4-Methoxyphenyl; R2: Trifluoromethylphenyl Methoxy vs. chloro in R1; trifluoromethyl in R2
N-(4-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide R1: Prop-2-enyl; R2: 4-Chloro-2-methylphenyl Allyl vs. 4-chlorobenzyl in R1
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide Triazole core instead of quinazolinone Core scaffold substitution

Table 1 : Structural analogs highlighting substituent variations and scaffold modifications.

Bioactivity Profiling

Bioactivity clustering () suggests that analogs with chlorophenyl groups exhibit stronger kinase inhibition compared to methoxy or trifluoromethyl derivatives. For instance:

  • The 4-chlorobenzylsulfanyl group in the target compound likely enhances binding to hydrophobic pockets in kinase ATP-binding sites .
  • Triazole-based analogs (e.g., ) show reduced potency, possibly due to altered hydrogen-bonding geometry .

Computational Similarity Analysis

Using Tanimoto coefficients (Tc) based on MACCS fingerprints:

  • Tc = 0.82 vs. N-(4-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide .
  • Tc = 0.68 vs. triazole-containing analog .

These metrics indicate higher structural similarity to chloro-substituted quinazolinones than to heterocyclic variants .

Structure-Activity Relationship (SAR) Insights

  • Chlorophenyl vs. Methoxyphenyl : Chlorine’s electronegativity improves target affinity but may reduce solubility .
  • Sulfanyl Linker : Critical for maintaining conformational flexibility; replacement with ether or amine linkers diminishes activity .
  • Methoxyethyl Group : Moderates logP values (predicted logP = 3.2) compared to more hydrophobic analogs (logP = 4.1–4.5) .

Biological Activity

The compound 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A quinazoline core
  • A chlorophenyl group
  • A methoxyethyl amide group
  • A sulfanyl moiety

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, derivatives containing the quinazoline scaffold have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in leukemia models .

Antimicrobial Activity

Compounds bearing the chlorophenyl group have exhibited moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group may enhance this activity by facilitating interactions with bacterial enzymes.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In related studies, compounds with similar functionalities have shown strong inhibitory effects on these enzymes, which are crucial in various physiological and pathological processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : Similar compounds have been shown to interfere with molecular chaperones like HSP90, which are critical for cancer cell survival .
  • Modulation of Gene Expression : The compound may alter the expression of genes involved in cell proliferation and apoptosis pathways.
  • Direct Enzyme Inhibition : By binding to active sites on target enzymes, it can prevent substrate interaction and subsequent biochemical reactions.

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that derivatives similar to this compound significantly reduced viability in human leukemia cell lines through apoptosis induction. The IC50 values ranged from 1 to 10 µM depending on the specific derivative and cell line used .
  • Antibacterial Screening : A series of synthesized compounds were tested against various bacterial strains, showing promising results with IC50 values indicating moderate antibacterial efficacy. For example, compounds demonstrated IC50 values as low as 2 µM against Bacillus subtilis.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AnticancerSignificant inhibition of cell proliferation in leukemia cells
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibition of AChE and urease

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires careful selection of reagents, catalysts (e.g., palladium-based systems for cyclization), and reaction conditions (temperature, solvent polarity) . Stepwise purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures product purity. Intermediate characterization using thin-layer chromatography (TLC) or HPLC is critical for monitoring reaction progress. For example, analogous quinazolinone syntheses achieved 75-85% yields by optimizing reflux times in aprotic solvents like DMF .

Q. Which spectroscopic techniques are most effective for characterizing its molecular structure?

  • 1H/13C NMR : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbones, with HSQC/DEPT clarifying connectivity .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 4-oxoquinazoline moiety) .
  • X-ray Crystallography : Provides definitive stereochemical data, as demonstrated for structurally similar 4-oxo-3,4-dihydroquinazolin derivatives (e.g., C–H···O interactions stabilizing crystal packing) .

Q. How can researchers confirm the compound’s stability under experimental conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for related sulfonamide derivatives) .
  • HPLC Purity Checks : Monitor degradation in solution (e.g., phosphate buffer at pH 7.4, 37°C) over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Structural Modifications : Vary substituents (e.g., replace 4-chlorophenyl with fluorophenyl or adjust the methoxyethyl chain length) .
  • Bioassays : Conduct in vitro cytotoxicity (MTT assay, IC50 determination) and antimicrobial testing (MIC against S. aureus or E. coli) under standardized conditions .
  • Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase; ΔG values < -8 kcal/mol suggest strong interactions) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorometric kinase assays) with cellular viability results to distinguish direct target effects from off-target mechanisms .
  • Batch Replication : Synthesize multiple independent batches to exclude impurities as confounding factors (e.g., HPLC purity >98%) .
  • Meta-Analysis : Apply tools like RevMan to aggregate data from structurally analogous compounds, identifying trends in substituent-dependent activity .

Q. Which computational methods are recommended for predicting metabolic pathways?

  • In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the methoxyethyl group) .
  • Molecular Dynamics (MD) : Simulate liver microsomal environments (e.g., OPLS-AA force field) to identify vulnerable sites for glucuronidation .

Methodological Challenges and Solutions

Q. How can crystallographic disorder in X-ray structures be addressed?

  • Refinement Strategies : Apply SHELXL’s PART instructions to model disordered regions (e.g., methoxyethyl side chains with 50:50 occupancy) .
  • Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K .

Q. What approaches validate the compound’s mechanism of action in complex biological systems?

  • Knockdown/Overexpression Models : Use CRISPR-Cas9 to modulate putative targets (e.g., EGFR in HeLa cells) and assess rescue of phenotypic effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (e.g., Kd < 1 µM for strong inhibitors) .

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